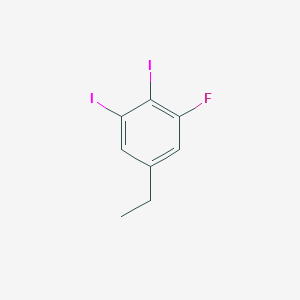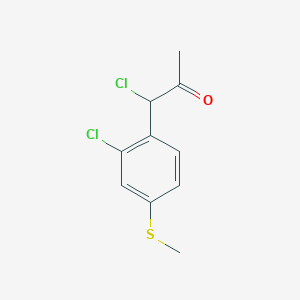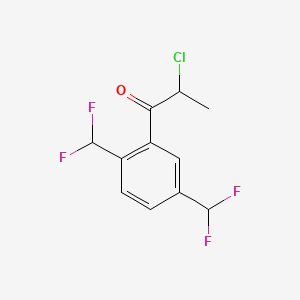
1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base to introduce the difluoromethyl groups. The chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction using 2-chloropropanoyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and stability, while the chloropropanone moiety can participate in covalent interactions with target proteins. These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share structural similarities but differ in the number and position of fluorine atoms.
Chloropropanone derivatives: Compounds with similar chloropropanone moieties but different substituents on the phenyl ring.
Uniqueness
1-(2,5-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of both difluoromethyl groups and a chloropropanone moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9ClF4O |
|---|---|
Molekulargewicht |
268.63 g/mol |
IUPAC-Name |
1-[2,5-bis(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(12)9(17)8-4-6(10(13)14)2-3-7(8)11(15)16/h2-5,10-11H,1H3 |
InChI-Schlüssel |
NFUQEEFJFBOZCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC(=C1)C(F)F)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


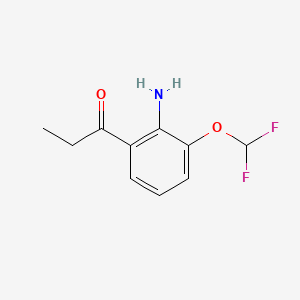
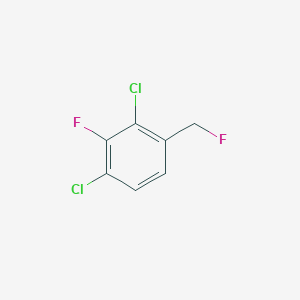
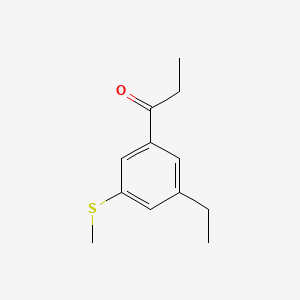

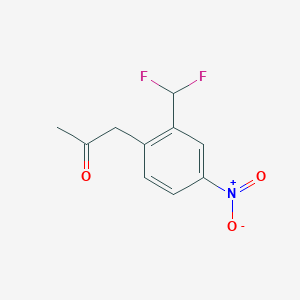
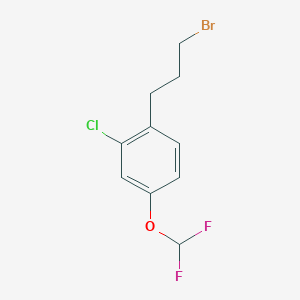
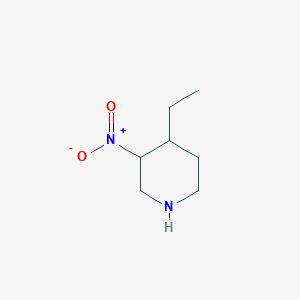
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
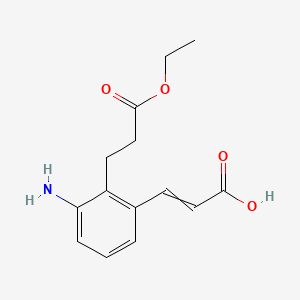
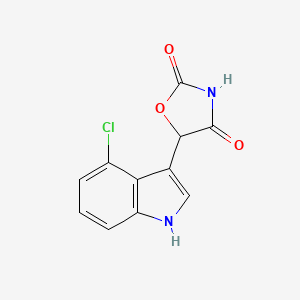
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
